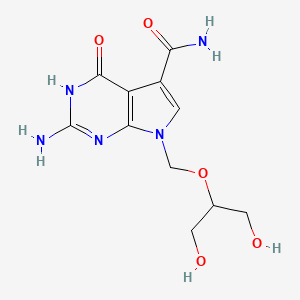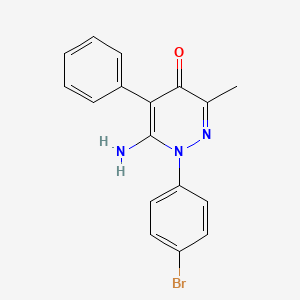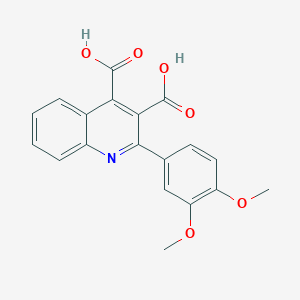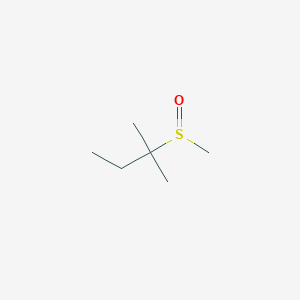
2-(Methanesulfinyl)-2-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(methylsulfinyl)butane is an organosulfur compound with the molecular formula C6H14OS. It is a branched alkane with a sulfinyl functional group attached to the second carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylsulfinyl)butane can be achieved through several methods. One common approach involves the oxidation of 2-Methyl-2-(methylthio)butane using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the sulfinyl group is introduced selectively .
Industrial Production Methods
Industrial production of 2-Methyl-2-(methylsulfinyl)butane may involve large-scale oxidation processes using continuous flow reactors. These methods ensure efficient and consistent production of the compound while maintaining high purity levels. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
2-Methyl-2-(methylsulfinyl)butane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 2-Methyl-2-(methylsulfonyl)butane.
Reduction: 2-Methyl-2-(methylthio)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-2-(methylsulfinyl)butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Methyl-2-(methylsulfinyl)butane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function .
類似化合物との比較
Similar Compounds
2-Methyl-2-(methylthio)butane: A precursor in the synthesis of 2-Methyl-2-(methylsulfinyl)butane.
2-Methyl-2-(methylsulfonyl)butane: An oxidized derivative with a sulfone functional group.
tert-Butanesulfinamide: Another organosulfur compound with similar structural features and applications in asymmetric synthesis
Uniqueness
2-Methyl-2-(methylsulfinyl)butane is unique due to its specific sulfinyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research .
特性
CAS番号 |
160390-12-5 |
|---|---|
分子式 |
C6H14OS |
分子量 |
134.24 g/mol |
IUPAC名 |
2-methyl-2-methylsulfinylbutane |
InChI |
InChI=1S/C6H14OS/c1-5-6(2,3)8(4)7/h5H2,1-4H3 |
InChIキー |
IZPHZQITLDBZNK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



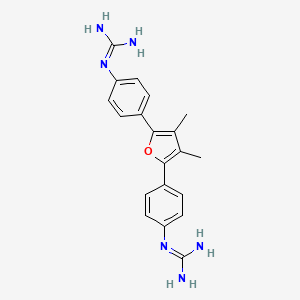

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

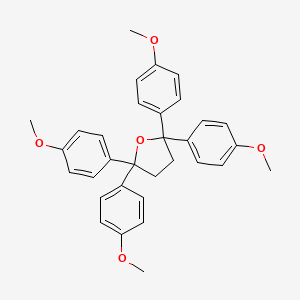
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
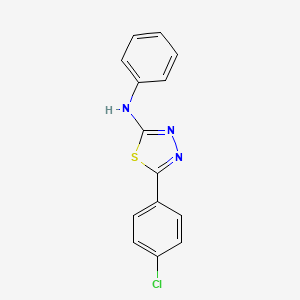
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
